REACTION_CXSMILES
|
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.[CH2:10]([Br:13])[CH:11]=[CH2:12]>>[Br-:13].[CH2:12]([N+:3]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[S:1][CH:2]=1)[CH:11]=[CH2:10] |f:2.3|
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Name
|
|
Quantity
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135 g
|
Type
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reactant
|
Smiles
|
S1C=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
121 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for 2 hours on a steam bath
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Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
to solidify by crystallization
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
|
ADDITION
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Details
|
diethyl ether was added
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Type
|
WASH
|
Details
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to wash the crystals
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
the crystals obtained
|
Type
|
CUSTOM
|
Details
|
were recrystallized from ethanol
|
Name
|
|
Type
|
|
Smiles
|
[Br-].C(C=C)[N+]1=CSC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |